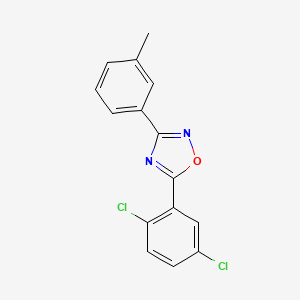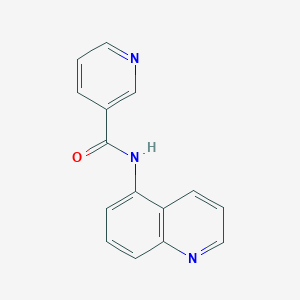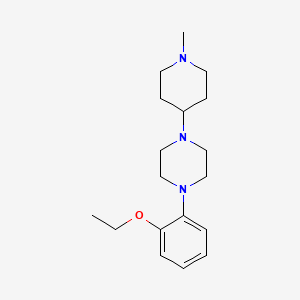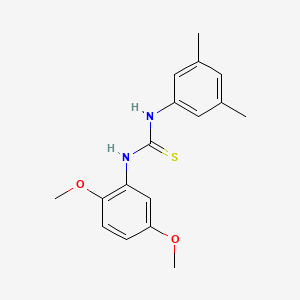
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichlorobenzohydrazide with 3-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted oxadiazoles, while oxidation and reduction can yield various oxidized or reduced derivatives.
科学的研究の応用
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new drugs.
Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of essential biological processes in pathogens or cancer cells.
Pesticidal Activity: The compound may disrupt the normal functioning of plant pathogens by interfering with their metabolic pathways.
Electronic Properties: In materials science, the compound’s electronic properties are attributed to the conjugated system of the oxadiazole ring, which facilitates charge transport in electronic devices.
類似化合物との比較
Similar Compounds
5-phenyl-3-(3-methylphenyl)-1,2,4-oxadiazole: Lacks the dichloro substitution, which may affect its biological and electronic properties.
5-(2-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Contains only one chlorine atom, which may result in different reactivity and activity profiles.
5-(2,5-dimethylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s properties.
Uniqueness
The presence of two chlorine atoms in the 2,5-positions of the phenyl ring in 5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole imparts unique electronic and steric effects, which can enhance its biological activity and electronic properties compared to similar compounds.
特性
IUPAC Name |
5-(2,5-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-3-2-4-10(7-9)14-18-15(20-19-14)12-8-11(16)5-6-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRTZEDMYVTOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2,5-DIMETHYLPHENYL)-2-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B5771194.png)
![2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)

![2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B5771214.png)




![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
![Methyl 2-[methyl-(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
METHANONE](/img/structure/B5771293.png)

![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)
